molecular formula C7H12O2 B153243 2-Acetylpentanal CAS No. 139548-85-9

2-Acetylpentanal

Cat. No.: B153243
CAS No.: 139548-85-9
M. Wt: 128.17 g/mol
InChI Key: USCRCEPKFITYDL-UHFFFAOYSA-N
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Description

2-Acetylpentanal is a hypothetical aldehyde derivative featuring both an acetyl group (CH₃CO-) and an aldehyde functional group (-CHO) on a pentane backbone. Its presumed structure is CH₃CO-CH₂-CH₂-CH₂-CHO, making it a keto-aldehyde with two carbonyl groups. While direct experimental data on this compound is unavailable, its properties can be inferred through comparisons with structurally related aldehydes and ketones documented in scientific literature.

Properties

CAS No.

139548-85-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-acetylpentanal

InChI

InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3

InChI Key

USCRCEPKFITYDL-UHFFFAOYSA-N

SMILES

CCCC(C=O)C(=O)C

Canonical SMILES

CCCC(C=O)C(=O)C

Synonyms

Pentanal, 2-acetyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-Acetylpentanal with four analogs: 2-Methylpentanal, 2-Ethyl-2-hydroxypentanal, 3-Ethylpentanal, and 2-Pentanone. Key distinctions arise from variations in substituents, functional groups, and molecular architecture.

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₇H₁₂O₂ 128.17 Aldehyde, Ketone Dual carbonyl groups
2-Methylpentanal C₆H₁₂O 100.16 Aldehyde, Methyl Methyl branch at C2
2-Ethyl-2-hydroxypentanal C₇H₁₄O₂ 130.19 Aldehyde, Hydroxyl, Ethyl Hydroxyl and ethyl at C2
3-Ethylpentanal C₇H₁₄O 114.19 Aldehyde, Ethyl Ethyl branch at C3
2-Pentanone C₅H₁₀O 86.13 Ketone Single ketone at C2

Key Observations :

  • This compound’s acetyl group introduces a ketone moiety adjacent to the aldehyde, creating a unique dual carbonyl system. This contrasts with 2-Methylpentanal and 3-Ethylpentanal, which have non-polar alkyl substituents .
  • 2-Ethyl-2-hydroxypentanal combines an ethyl group with a hydroxyl substituent, enabling hydrogen bonding, a feature absent in this compound .
  • 2-Pentanone, a simple ketone, lacks the aldehyde group, reducing its oxidative reactivity compared to this compound .

Physicochemical Properties (Inferred)

Polarity and Solubility
  • This compound: High polarity due to dual carbonyl groups; likely soluble in polar solvents (e.g., acetone, ethanol) but less than 2-Ethyl-2-hydroxypentanal, which benefits from hydroxyl-driven H-bonding .
  • 2-Methylpentanal and 3-Ethylpentanal: Lower polarity from alkyl groups, favoring solubility in non-polar solvents .
  • 2-Pentanone: Moderate polarity, typical of ketones, with solubility influenced by its shorter carbon chain .
Reactivity
  • This compound: The electron-withdrawing acetyl group may activate the aldehyde for nucleophilic addition (e.g., Grignard reactions). The ketone moiety could undergo condensation reactions, akin to 2-Pentanone .
  • 2-Ethyl-2-hydroxypentanal : Hydroxyl group enables esterification or oxidation, pathways unavailable to this compound .
Thermal Stability
  • This compound : Likely lower thermal stability than 2-Methylpentanal or 3-Ethylpentanal due to strain from dual carbonyl groups.
  • 2-Pentanone: Higher stability than aldehydes, as ketones resist oxidation .

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